4-(2,2-Difluoropropoxy)cyclohexan-1-one
Description
Properties
IUPAC Name |
4-(2,2-difluoropropoxy)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDNHTLWBUPRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCC(=O)CC1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2276052-46-9 | |
| Record name | 4-(2,2-difluoropropoxy)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2,2-Difluoropropoxy)cyclohexan-1-one involves the reaction of cyclohexanone with 2,2-difluoropropanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the difluoropropoxy group on the cyclohexanone ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoropropoxy)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-(2,2-Difluoropropoxy)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be employed in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2,2-Difluoropropoxy)cyclohexan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The difluoropropoxy group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., nitro, chloro) reduce reaction yields compared to electron-donating groups, likely due to steric and electronic effects during cyclization .
- Fluorinated derivatives (e.g., trifluoromethyl, difluoropropoxy) are prioritized in drug discovery for their enhanced pharmacokinetic profiles .
Fluorinated Cyclohexanone Derivatives in Medicinal Chemistry
- 4-(Trifluoromethyl)cyclohexan-1-one : Used as a building block in biochemical research, highlighting the role of trifluoromethyl groups in improving binding affinity to hydrophobic enzyme pockets .
- 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine : A related compound with a trifluoroethoxy group demonstrates the importance of fluorine in modulating amine basicity and metabolic stability .
- 4-(2-(Trifluoromethyl)phenyl)cyclohexan-1-one: Incorporated into piperazine derivatives for p97 ATPase inhibition, underscoring fluorinated cyclohexanones’ relevance in oncology .
Biological Activity
4-(2,2-Difluoropropoxy)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{10}H_{14}F_2O
- Molecular Weight : 192.22 g/mol
This compound features a cyclohexanone core substituted with a difluoropropoxy group, which may influence its biological activity through electronic and steric effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential use in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound is hypothesized to involve interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed pharmacological effects.
Proposed Mechanisms:
- Enzyme Inhibition : The difluoropropoxy group may enhance binding affinity to target enzymes, inhibiting their activity.
- Cell Membrane Interaction : The lipophilic nature of the compound could facilitate interaction with cell membranes, affecting cellular uptake and signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in treatment.
Case Study 2: Cytotoxicity in Cancer Cell Lines
A recent study assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM for MCF-7 cells.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(2,2-difluoropropoxy)cyclohexan-1-one, and how do reaction parameters affect yield?
The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, reacting cyclohexanone derivatives with 2,2-difluoropropanol under basic conditions (e.g., KOH/MeOH) facilitates ether formation, as demonstrated in analogous cyclohexanone etherifications . Key parameters include:
- Temperature : 0–60°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF may reduce byproducts.
- Stoichiometry : A 1:1.2–1:5 ratio of nucleophile to electrophile optimizes yield . Excess base can degrade the ketone, necessitating pH control .
Q. Which analytical techniques are most reliable for characterizing this compound?
Multimodal characterization is critical:
- NMR Spectroscopy : H and F NMR confirm substitution patterns and fluorine integration .
- HRMS : Validates molecular weight and purity (e.g., ESI-HRMS with <2 ppm error) .
- FT-IR : Detects ketone (C=O stretch ~1700 cm) and ether (C-O stretch ~1100 cm) functional groups . Cross-referencing with computational predictions (e.g., DFT) resolves structural ambiguities .
Advanced Research Questions
Q. How can computational modeling guide the optimization of fluorination regioselectivity in this compound derivatives?
Density Functional Theory (DFT) simulations predict transition-state energies and regioselectivity for fluorination. For example:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the cyclohexanone ring .
- Solvent Effects : Implicit solvent models (e.g., COSMO-RS) assess how polar solvents stabilize intermediates . Experimental validation via F NMR kinetics (e.g., monitoring fluorine incorporation at 50–100 MHz) aligns with computational data to refine synthetic routes .
Q. What experimental strategies resolve contradictions between spectroscopic data and computational predictions for this compound?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility):
- Variable-Temperature NMR : Resolves overlapping signals by freezing rotamers (e.g., –40°C to 25°C) .
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons and fluorines .
- X-ray Crystallography : Provides definitive structural data, though crystallization challenges may require co-crystallization with chiral auxiliaries . Re-evaluating computational parameters (e.g., solvent dielectric constant in DFT) improves model accuracy .
Q. How can researchers design experiments to probe the metabolic stability of this compound in drug discovery contexts?
- In Vitro Assays : Microsomal stability tests (human liver microsomes, NADPH cofactor) quantify oxidation rates .
- Isotope Labeling : O or H isotopes track metabolic pathways via LC-MS/MS .
- Docking Studies : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic hotspots . Fluorine’s electronegativity often reduces metabolic clearance, but steric hindrance from the difluoropropoxy group may alter binding .
Methodological Considerations Table
Data Contradictions and Resolutions
- Yield Variability : reports 37–75% yields for analogous compounds, influenced by substituent electronic effects. Steric hindrance from the difluoropropoxy group may necessitate longer reaction times .
- Fluorine Reactivity : While fluorinated groups typically enhance metabolic stability, steric effects in this compound may paradoxically increase susceptibility to oxidation, requiring tailored assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
